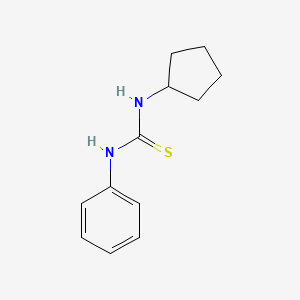

1-Cyclopentyl-3-phenylthiourea

Description

The exact mass of the compound 1-Cyclopentyl-3-phenylthiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopentyl-3-phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDCHOCLAEROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352677 |

Source

|

| Record name | 1-cyclopentyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39964-24-4 |

Source

|

| Record name | 1-cyclopentyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOPENTYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-3-phenylthiourea

This document provides a comprehensive, field-proven guide for the synthesis of 1-Cyclopentyl-3-phenylthiourea. It is intended for researchers, medicinal chemists, and drug development professionals who require a robust and reproducible protocol grounded in fundamental chemical principles. Beyond a mere recitation of steps, this guide elucidates the causality behind the experimental design, ensuring both procedural success and a deeper mechanistic understanding.

Strategic Overview: The Significance of the Thiourea Scaffold

The thiourea moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and unique structural properties. Thiourea derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. Specifically, N-substituted phenylthioureas have been investigated as potent orally active agents for elevating High-Density Lipoprotein (HDL) cholesterol, a critical target in cardiovascular disease management.

The target molecule, 1-Cyclopentyl-3-phenylthiourea, combines a cycloaliphatic (cyclopentyl) and an aromatic (phenyl) group, creating a distinct structural motif. This structural arrangement is of significant interest for exploring structure-activity relationships (SAR) within this bioactive class of compounds. The synthesis protocol detailed herein is designed for efficiency, high yield, and purity, leveraging a classic and reliable chemical transformation.

Core Chemical Principles: The Amine-Isothiocyanate Reaction

The synthesis of 1,3-disubstituted thioureas is most commonly and efficiently achieved through the reaction of a primary amine with an isothiocyanate. This transformation is a robust example of nucleophilic addition.

Mechanism of Action: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine (Cyclopentylamine) on the highly electrophilic carbon atom of the isothiocyanate group (Phenyl isothiocyanate). The carbon atom is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This attack forms a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.

This method is widely favored due to its operational simplicity, high functional group tolerance, and the typically high yields achieved. The reaction is often exothermic and can proceed readily under mild conditions, frequently at room temperature without the need for a catalyst.

Caption: Reaction mechanism for thiourea synthesis.

Laboratory Protocol: Synthesis and Purification

This section provides a detailed, self-validating protocol for the synthesis of 1-Cyclopentyl-3-phenylthiourea. Adherence to these steps, particularly the safety protocols, is paramount.

Materials and Reagents

| Reagent / Equipment | Specification | Purpose |

| Phenyl isothiocyanate | ≥99% purity | Electrophilic reactant |

| Cyclopentylamine | ≥99% purity | Nucleophilic reactant |

| Ethanol (EtOH) | Anhydrous or 95% | Reaction solvent |

| Deionized Water | High purity | For product precipitation |

| Round-bottom flask (100 mL) | Standard glassware | Reaction vessel |

| Magnetic stirrer and stir bar | Standard equipment | Ensuring homogenous reaction mixture |

| Reflux condenser | Standard glassware | To prevent solvent loss if heating |

| Buchner funnel and filter paper | Standard equipment | For product isolation |

| Beaker (400 mL) | Standard glassware | For precipitation |

Critical Safety and Handling Workflow (EHS)

A culture of safety is non-negotiable. Both reactants possess significant hazards that demand strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.

-

Phenyl Isothiocyanate: This compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled. It is a lachrymator. Full personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), chemical splash goggles, and a lab coat, is mandatory.

-

Cyclopentylamine: This is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and can cause skin and eye irritation. It must be stored away from heat, sparks, and open flames.

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-3-phenylthiourea

Introduction: Contextualizing 1-Cyclopentyl-3-phenylthiourea within Bioactive Scaffolds

1-Cyclopentyl-3-phenylthiourea is a member of the N,N'-disubstituted thiourea class of organic compounds. This structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. The biological and physicochemical properties of these molecules can be finely tuned by the nature of the substituents on the nitrogen atoms.[1] In the case of 1-Cyclopentyl-3-phenylthiourea, the combination of a cycloaliphatic cyclopentyl group and an aromatic phenyl group creates a molecule with a specific balance of lipophilicity and hydrogen bonding capability, suggesting potential for diverse biological activities.[2] Thiourea derivatives have been investigated for a wide range of applications, including as anticancer, antimicrobial, and antiviral agents, as well as inhibitors of various enzymes.[3][4][5] A comprehensive understanding of the physicochemical properties of 1-Cyclopentyl-3-phenylthiourea is therefore essential for its potential development in pharmaceutical and agrochemical research.

This technical guide provides a detailed overview of the core physicochemical properties of 1-Cyclopentyl-3-phenylthiourea, including its structural and molecular characteristics, solubility, and predicted spectral data. Where experimental data for the title compound is not available, data from the closely related compound N-phenylthiourea is provided for comparative context. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering researchers a practical framework for their own investigations.

Molecular and Structural Properties

The fundamental molecular and structural characteristics of a compound are the bedrock of its physicochemical profile. These properties influence its interactions with biological systems and its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂S | |

| Molecular Weight | 220.34 g/mol | |

| CAS Number | 39964-24-4 | |

| IUPAC Name | 1-cyclopentyl-3-phenylthiourea | |

| SMILES | S=C(NC1=CC=CC=C1)NC1CCCC1 |

The structure of 1-Cyclopentyl-3-phenylthiourea, featuring a cyclopentyl ring and a phenyl ring attached to the thiourea core, suggests a molecule with significant non-polar character. The thiourea moiety itself provides sites for hydrogen bonding, with the two N-H protons acting as donors and the sulfur atom as a potential acceptor. The "butterfly-like" conformation often adopted by thiourea derivatives can influence their binding to target proteins.[3]

Thermal and Crystalline Properties

The melting point of a solid crystalline compound is a crucial indicator of its purity and is influenced by the strength of its crystal lattice.

Table 2.1: Thermal Properties

| Property | 1-Cyclopentyl-3-phenylthiourea (Predicted/Expected) | N-phenylthiourea (Experimental) | Source (N-phenylthiourea) |

| Melting Point | Expected to be a crystalline solid at room temperature. | 148-150 °C |

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a sharp melting point range is a primary indicator of compound purity. The capillary method is a standard and reliable technique for this purpose.

Caption: Workflow for Melting Point Determination.

Causality in Protocol:

-

Drying the sample: Essential to remove any residual solvent which can depress the melting point and broaden the melting range.

-

Fine powdering: Ensures uniform heat distribution throughout the sample.

-

Slow heating rate near melting: Crucial for accurate determination of the melting range. A rapid heating rate can lead to a reading higher than the actual melting point.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological testing. Given its structure, 1-Cyclopentyl-3-phenylthiourea is expected to have low aqueous solubility and good solubility in many organic solvents.

Table 3.1: Predicted and Comparative Solubility

| Solvent | Predicted Solubility of 1-Cyclopentyl-3-phenylthiourea | Experimental Solubility of N-phenylthiourea | Source (N-phenylthiourea) |

| Water | Very low | Sparingly soluble in aqueous buffers | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~30 mg/mL | |

| Dimethylformamide (DMF) | Soluble | ~30 mg/mL | |

| Ethanol | Soluble | Soluble | |

| Methanol | Soluble | Data not available | - |

| Dichloromethane | Soluble | Data not available | - |

Experimental Protocol: Preparation of a Stock Solution for Biological Assays

Due to the predicted low aqueous solubility, a common strategy for preparing solutions for biological assays is to first create a concentrated stock in an organic solvent.

Caption: Workflow for Stock Solution Preparation.

Trustworthiness of the Protocol: This protocol is self-validating as any instability or insolubility of the compound in the chosen solvent will be visually apparent as precipitation or cloudiness. It is crucial to keep the final concentration of the organic solvent in the aqueous buffer to a minimum (typically <1%) to avoid solvent-induced artifacts in biological assays.

Lipophilicity and Acidity

Lipophilicity (logP) and the acid dissociation constant (pKa) are fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4.1: Predicted Lipophilicity and Acidity

| Property | Predicted Value for 1-Cyclopentyl-3-phenylthiourea | Experimental Value for N-phenylthiourea | Source (N-phenylthiourea) |

| logP | 3.16 (calculated for the similar 1-Pentyl-3-phenylthiourea) | 0.71 | |

| pKa | The N-H protons are weakly acidic. | ~13.42 (predicted for the similar 1-Methyl-3-phenylthiourea) |

The higher predicted logP for a cyclopentyl-containing derivative compared to N-phenylthiourea is expected due to the increased aliphatic character. The weakly acidic nature of the N-H protons means the compound will be predominantly in its neutral form at physiological pH.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.2-7.6 (m, 5H): Aromatic protons of the phenyl ring.

-

δ ~8.0 (br s, 1H): N-H proton adjacent to the phenyl ring.

-

δ ~6.5 (br d, 1H): N-H proton adjacent to the cyclopentyl ring.

-

δ ~4.5 (m, 1H): C-H proton of the cyclopentyl ring attached to the nitrogen.

-

δ 1.5-2.2 (m, 8H): Methylene protons of the cyclopentyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~180: Thiocarbonyl carbon (C=S).

-

δ 125-140: Aromatic carbons of the phenyl ring.

-

δ ~60: C-H carbon of the cyclopentyl ring attached to the nitrogen.

-

δ 24-34: Methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

Predicted IR (KBr, cm⁻¹):

-

3100-3300: N-H stretching vibrations.

-

3000-3100: Aromatic C-H stretching.

-

2800-3000: Aliphatic C-H stretching.

-

~1550: N-H bending and C-N stretching.

-

~1350: C=S stretching.

Mass Spectrometry

Expected Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 220.

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the cyclopentyl group, the phenyl group, and cleavage of the thiourea core.

Synthesis and Purification

A common and effective method for the synthesis of N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary amine.

Proposed Synthesis of 1-Cyclopentyl-3-phenylthiourea

Caption: Proposed Synthesis of 1-Cyclopentyl-3-phenylthiourea.

Expertise in Protocol Design:

-

Choice of Solvent: Acetone or THF are suitable solvents as they are relatively inert and can dissolve both reactants.

-

Reaction Conditions: This reaction typically proceeds smoothly at room temperature without the need for heating or a catalyst.

-

Purification: Recrystallization is an effective method for purifying the solid product, and an ethanol/water mixture often provides a good solvent system for thiourea derivatives.

Stability and Storage

Based on the stability of related thiourea compounds, 1-Cyclopentyl-3-phenylthiourea is expected to be stable under standard laboratory conditions.

-

Storage: Store at 0-8 °C, protected from light and moisture.

-

Stability: N-phenylthiourea is stable for at least 4 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Safety and Handling

While a specific safety data sheet for 1-Cyclopentyl-3-phenylthiourea is not publicly available, the data for N-phenylthiourea indicates that it should be handled with care.

-

Hazard Statements: N-phenylthiourea is fatal if swallowed and may cause an allergic skin reaction.[6][7]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Conclusion

1-Cyclopentyl-3-phenylthiourea is a molecule of interest due to its N,N'-disubstituted thiourea scaffold, which is prevalent in many bioactive compounds. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties based on its structure and data from analogous compounds. The detailed experimental protocols included herein offer a robust framework for researchers to determine these properties empirically. A thorough characterization of its physicochemical profile is a critical first step in unlocking the potential of 1-Cyclopentyl-3-phenylthiourea in drug discovery and other scientific applications.

References

-

Mague, J. T., et al. (2014). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o515. [Link]

-

Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12, 533-540. [Link]

-

PubChem. Phenylthiourea. [Link]

-

ChemBK. Phenylthiourea. [Link]

-

West Liberty University. Safety Data Sheet for N-Phenylthiourea. [Link]

-

Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. [Link]

-

ChemBK. 1-Methyl-3-phenyl-thiourea. [Link]

-

Lokhande, R. P., et al. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3). [Link]

-

Gonçalves, I., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 1024-1029. [Link]

-

MDPI. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 3. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Cyclopentyl-3-phenylthiourea (CAS: 39964-24-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentyl-3-phenylthiourea, a molecule of significant interest within the versatile class of phenylthiourea derivatives. While specific research on this particular compound is not extensively published, this document synthesizes information from analogous structures and general principles of medicinal chemistry to offer insights into its synthesis, potential biological activities, and mechanism of action. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel thiourea-based compounds.

Introduction: The Phenylthiourea Scaffold in Medicinal Chemistry

Phenylthiourea and its derivatives have long been recognized for their diverse biological activities, making them a cornerstone in medicinal chemistry and drug discovery. The thiourea moiety (-NH-C(S)-NH-) is a unique pharmacophore capable of forming strong hydrogen bonds and coordinating with metal ions, which contributes to its interaction with various biological targets. The versatility of the phenylthiourea scaffold lies in the ability to readily introduce a wide range of substituents on the nitrogen atoms, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives have shown promise as antimicrobial, antifungal, anticancer, and antioxidant agents.[1] The presence of a cyclopentyl group on one nitrogen and a phenyl group on the other in 1-Cyclopentyl-3-phenylthiourea suggests a molecule with a balanced lipophilic and aromatic character, making it an intriguing candidate for biological investigation.

Physicochemical Properties of 1-Cyclopentyl-3-phenylthiourea

A summary of the known and predicted physicochemical properties of 1-Cyclopentyl-3-phenylthiourea is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 39964-24-4 | [2][3] |

| Molecular Formula | C₁₂H₁₆N₂S | [2][4] |

| Molecular Weight | 220.34 g/mol | [2][4] |

| IUPAC Name | 1-cyclopentyl-3-phenylthiourea | [2] |

| SMILES | S=C(NC1=CC=CC=C1)NC1CCCC1 | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis of 1-Cyclopentyl-3-phenylthiourea

Proposed Synthetic Protocol

This protocol outlines a general procedure for the synthesis of 1-Cyclopentyl-3-phenylthiourea.

Materials:

-

Phenyl isothiocyanate

-

Cyclopentylamine

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.

-

Addition of Amine: To the stirred solution, add cyclopentylamine (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, so controlled addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Gentle heating may be applied to drive the reaction to completion if necessary.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 1-Cyclopentyl-3-phenylthiourea.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 1-Cyclopentyl-3-phenylthiourea.

Potential Biological Activities and Mechanism of Action

While direct biological studies on 1-Cyclopentyl-3-phenylthiourea are scarce, the broader class of phenylthiourea derivatives exhibits a wide range of pharmacological activities.[5] The presence of both a lipophilic cyclopentyl group and an aromatic phenyl group suggests that this compound could possess interesting biological properties.

Anticipated Biological Activities

-

Anticancer Activity: Many N-substituted phenylthiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.[6]

-

Antimicrobial and Antifungal Activity: The thiourea scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties.[7] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial adhesion.

-

Enzyme Inhibition: Phenylthiourea itself is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[8] It is plausible that 1-Cyclopentyl-3-phenylthiourea and its analogs could inhibit other enzymes, a property that is highly dependent on the nature of the substituents.

-

HDL-Elevating Properties: A study on 1-alkyl-3-phenylthioureas revealed their potential as orally active agents for elevating high-density lipoprotein (HDL) cholesterol.[9] This suggests a possible role for 1-Cyclopentyl-3-phenylthiourea in the management of dyslipidemia.

Postulated Mechanism of Action

The mechanism of action of phenylthiourea derivatives is often linked to their ability to interact with proteins through hydrogen bonding and hydrophobic interactions. The sulfur atom of the thiourea group can also coordinate with metal ions in the active sites of metalloenzymes.

A potential mechanism of cytotoxicity for some N-substituted thioureas involves the depletion of intracellular glutathione (GSH), a key antioxidant.[4] This leads to an increase in reactive oxygen species (ROS), causing oxidative stress and ultimately leading to cell death.

Caption: Postulated mechanisms of action for 1-Cyclopentyl-3-phenylthiourea.

Safety and Handling

Detailed toxicological data for 1-Cyclopentyl-3-phenylthiourea are not available. However, based on data for structurally related compounds like N-phenylthiourea, it should be handled with caution.[10] Phenylthiourea is known to be toxic if swallowed.[10]

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[10]

In Case of Exposure:

-

Skin Contact: Wash the affected area immediately with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: If swallowed, seek immediate medical attention.[10]

A thorough risk assessment should be conducted before handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.

Analytical Characterization

The identity and purity of 1-Cyclopentyl-3-phenylthiourea should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the cyclopentyl ring, the phenyl ring, and the N-H protons of the thiourea group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching vibrations and the C=S (thiocarbonyl) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion and Future Directions

1-Cyclopentyl-3-phenylthiourea is a member of a chemical class with significant therapeutic potential. Based on the known activities of related compounds, it warrants further investigation for its potential anticancer, antimicrobial, and metabolic-modifying properties. Future research should focus on its efficient synthesis and purification, comprehensive biological evaluation against a panel of relevant targets, and detailed mechanistic studies to elucidate its mode of action. Furthermore, a thorough toxicological assessment is necessary to establish its safety profile. The information compiled in this guide provides a solid foundation for initiating such research endeavors.

References

- Benchchem. A Quantum Chemical Deep Dive into Substituted Phenylthiourea Derivatives: A Technical Guide for Drug Discovery. Accessed January 22, 2026.

- Matrix Scientific. Safety Data Sheet: 1-Cyclopentyl-3-phenylthiourea. Accessed January 22, 2026.

- AChemBlock. 1-cyclopentyl-3-phenylthiourea 95%. Accessed January 22, 2026.

- King-Pharm. 1-cyclopentyl-3-phenylthiourea [39964-24-4]. Accessed January 22, 2026.

- Akkurt, M., et al. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. PubMed Central - NIH. Accessed January 22, 2026.

- Fisher Scientific. Safety Data Sheet: N-Phenylthiourea. Accessed January 22, 2026.

- Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Accessed January 22, 2026.

- MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Accessed January 22, 2026.

- ChemicalBook. 1-cyclopentyl-3-phenylthiourea | 39964-24-4. Accessed January 22, 2026.

- IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Accessed January 22, 2026.

- ResearchGate.

- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Accessed January 22, 2026.

- PubMed.

- Benchchem. 1-Cyclopentyl-3-phenylthiourea | 39964-24-4. Accessed January 22, 2026.

- Benchchem. Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Thioureas using N-Methyl-N-phenylthiocarbamoyl Chloride. Accessed January 22, 2026.

- Journal of Pharmacy & Pharmacognosy Research. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Accessed January 22, 2026.

- Organic Syntheses. α-PHENYLTHIOUREA. Accessed January 22, 2026.

- ResearchGate. bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. Accessed January 22, 2026.

- ResearchGate. 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Accessed January 22, 2026.

- TCI Chemicals.

- NIH. Mechanism of Action of Antitumor Au(I) N-Heterocyclic Carbene Complexes: A Computational Insight on the Targeting of TrxR Selenocysteine. Accessed January 22, 2026.

- ResearchGate.

- Benchchem. Unveiling the Toxicological Landscape of Substituted Thioureas: A Comparative Analysis. Accessed January 22, 2026.

- PubMed. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. Accessed January 22, 2026.

- Benchchem. An In-depth Technical Guide on the Safety and Handling of N-substituted Phenylthioureas, with a focus on N-(1-methylpropyl)-N'-phenyl- thiourea Analogs. Accessed January 22, 2026.

- CONICET. Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical. Accessed January 22, 2026.

- PubMed. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Accessed January 22, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-cyclopentyl-3-phenylthiourea 95% | CAS: 39964-24-4 | AChemBlock [achemblock.com]

- 4. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jppres.com [jppres.com]

- 7. ijcrt.org [ijcrt.org]

- 8. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of 1-Cyclopentyl-3-phenylthiourea: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure and properties of 1-Cyclopentyl-3-phenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical protocols with expert insights into the interpretation of spectroscopic data.

Introduction

1-Cyclopentyl-3-phenylthiourea, a derivative of thiourea, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. Thiourea derivatives are known to exhibit a wide range of biological activities and serve as versatile intermediates in organic synthesis.[1] Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic methods provide the foundational data for these characterizations. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this specific molecule.

Molecular Structure and Key Features

1-Cyclopentyl-3-phenylthiourea (CAS No. 39964-24-4) possesses a molecular formula of C₁₂H₁₆N₂S and a molecular weight of 220.34 g/mol .[2][3] The structure comprises a central thiourea moiety linking a cyclopentyl group and a phenyl group. This combination of aliphatic and aromatic substituents gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] For 1-Cyclopentyl-3-phenylthiourea, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-Cyclopentyl-3-phenylthiourea.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's resonances.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.[6]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~200-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for FT-IR analysis using the ATR technique.

Predicted FT-IR Spectral Data

The table below lists the expected characteristic infrared absorption bands for 1-Cyclopentyl-3-phenylthiourea, with wavenumbers given in cm⁻¹. These predictions are based on known absorption frequencies for similar functional groups. [7][8][9]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine/Amide | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Cyclopentyl Ring | 2850 - 2960 | Strong |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong |

| N-C=S (Thioamide I) | Thiourea | 1500 - 1550 | Strong |

| N-H Bend | Secondary Amine/Amide | 1510 - 1580 | Medium |

| C-N Stretch | Amine/Amide | 1250 - 1350 | Medium-Strong |

| C=S Stretch (Thioamide II) | Thiourea | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [10]It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation:

-

Ionization:

-

Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron ionization (EI) is a "hard" technique that will induce more fragmentation. [12]

-

-

Mass Analysis:

-

The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Diagram of the Mass Spectrometry Experimental Workflow:

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

For 1-Cyclopentyl-3-phenylthiourea (C₁₂H₁₆N₂S, MW = 220.34), the following key ions are expected in the mass spectrum:

| m/z Value (Predicted) | Assignment | Notes |

| 221.1 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in ESI. |

| 220.1 | [M]⁺˙ | Molecular ion, may be observed in EI. |

| 152.1 | [C₇H₈N₂S]⁺˙ | Loss of the cyclopentyl group. |

| 135.1 | [C₆H₅NCS]⁺˙ | Phenyl isothiocyanate fragment. |

| 93.1 | [C₆H₅NH₂]⁺˙ | Aniline fragment. |

| 69.1 | [C₅H₉]⁺ | Cyclopentyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. [13]

Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1-Cyclopentyl-3-phenylthiourea in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy. [14] * Prepare a blank sample containing only the solvent. [15]

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill one cuvette with the blank solvent and another with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Run a baseline correction with the blank solvent.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum of the sample.

-

Diagram of the UV-Vis Spectroscopy Experimental Workflow:

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of 1-Cyclopentyl-3-phenylthiourea is expected to be dominated by the electronic transitions of the phenylthiourea chromophore. Based on data for phenylthiourea, the following absorption maxima (λ_max) are predicted: [16][17]

| Predicted λ_max (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~210 nm | π → π* | Phenyl ring |

| ~260-270 nm | π → π* | Phenylthiourea conjugated system |

| ~290-310 nm | n → π* | C=S group |

Conclusion

The combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous characterization of 1-Cyclopentyl-3-phenylthiourea. This guide has outlined standardized protocols and predicted spectral data to serve as a valuable resource for researchers. The causality behind experimental choices, such as solvent selection and instrument parameters, is rooted in the fundamental principles of each technique to ensure high-quality, interpretable data. By following these methodologies, scientists can confidently verify the structure and purity of this compound, enabling its effective use in further research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

ChemDB. (n.d.). 39964-24-4 | CAS数据库. Retrieved from [Link]

-

Slideshare. (n.d.). Uv vis spectroscopy practical. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ACS Publications. (2024, August 28). A Mass Spectrometry Experiment on the Degrees of Freedom Effect. Retrieved from [Link]

-

Unknown. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (2025, August 6). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

-

PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]

-

PubMed Central. (n.d.). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea, phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-phenylthiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis data for the 1,3-Di (substituted-phenyl)-thiourea, 7a-7c. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea, phenyl-. Retrieved from [Link]

Sources

- 1. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Cyclopentyl-3-phenylthiourea | 39964-24-4 | Benchchem [benchchem.com]

- 3. 1-cyclopentyl-3-phenylthiourea 95% | CAS: 39964-24-4 | AChemBlock [achemblock.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. eu-opensci.org [eu-opensci.org]

- 14. ossila.com [ossila.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

Initial biological screening of 1-Cyclopentyl-3-phenylthiourea

An In-Depth Technical Guide to the Initial Biological Screening of 1-Cyclopentyl-3-phenylthiourea

Executive Summary

The thiourea scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of a novel derivative, 1-Cyclopentyl-3-phenylthiourea. We move beyond a simple recitation of protocols to explain the strategic rationale behind the screening cascade, ensuring that each step logically informs the next. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a foundational biological profile for a new chemical entity, thereby enabling informed decisions for further development.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives are a significant class of organic compounds that have garnered immense attention in drug discovery.[1] Their structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for versatile chemical modifications and interactions with biological targets.[2] The ability of the nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors facilitates binding to various enzymes and receptors, underpinning their diverse pharmacological effects.[2] These effects range from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[1][3]

1-Cyclopentyl-3-phenylthiourea is a disubstituted thiourea derivative. The incorporation of a cyclopentyl group introduces a non-polar, alicyclic moiety that can influence the compound's lipophilicity and, consequently, its membrane permeability and binding characteristics. The phenyl group provides an aromatic system capable of participating in π-π stacking and hydrophobic interactions within target protein pockets. This guide outlines a systematic, two-tiered screening approach to elucidate the primary biological activities of this specific molecule, beginning with an essential assessment of its cytotoxicity, followed by an evaluation of its antimicrobial potential.

Pre-Screening Validation: The Foundation of Reliable Data

Before commencing any biological evaluation, the integrity of the test compound must be rigorously established. This is a non-negotiable step to ensure that observed biological effects are attributable to the compound itself and not to impurities or degradation products.

-

Purity Assessment: The purity of 1-Cyclopentyl-3-phenylthiourea should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods such as ¹H NMR and Mass Spectrometry.

-

Solubility Determination: The compound's solubility in dimethyl sulfoxide (DMSO) and relevant aqueous buffer systems (e.g., Phosphate-Buffered Saline, PBS) must be determined. This is critical for preparing accurate stock solutions and avoiding compound precipitation during assays, which can lead to erroneous results.

-

Stability Analysis: The stability of the compound in the chosen solvent (e.g., DMSO) and under assay conditions (e.g., 37°C, 5% CO₂) should be assessed to ensure it does not degrade over the course of the experiment.

Tier 1 Screening: General Cytotoxicity Profiling

The primary objective of Tier 1 screening is to determine the concentration range at which 1-Cyclopentyl-3-phenylthiourea exhibits toxicity towards mammalian cells.[4] This step is crucial for two reasons: 1) it identifies potential anticancer activity if the compound is selectively toxic to cancer cells, and 2) it establishes a non-toxic concentration window for subsequent, non-cytotoxicity-based assays (e.g., antimicrobial screens), preventing false positives due to cell death.[5] The MTT assay is a robust and widely adopted colorimetric method for this purpose.[6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol assesses the effect of the compound on cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.

-

Cell Culture: Culture human cancer cells (e.g., MCF-7, breast adenocarcinoma) and a non-cancerous human cell line (e.g., HEK293, embryonic kidney cells) in appropriate media until they reach ~80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-Cyclopentyl-3-phenylthiourea in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Cell Treatment: After 24 hours, remove the old media from the plates and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

The results should be summarized to clearly present the compound's potency and selectivity.

| Cell Line | Cell Type | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (SI)¹ |

| MCF-7 | Human Breast Cancer | 15.2 | 4.1 |

| HEK293 | Normal Human Kidney | 62.5 | - |

¹Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value (>2) suggests cancer-selective toxicity.

Tier 2 Screening: Antimicrobial Activity Assessment

Given that many thiourea derivatives exhibit antimicrobial properties, a logical next step is to screen 1-Cyclopentyl-3-phenylthiourea against a panel of pathogenic bacteria and fungi.[1][7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Experimental Workflow for Antimicrobial Screening

The overall workflow provides a systematic approach from initial screening to confirmation.

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Inoculate representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) and incubate until they reach the log phase of growth.

-

Inoculum Standardization: Adjust the microbial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of 1-Cyclopentyl-3-phenylthiourea in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Antimicrobial Activity Profile

| Microorganism | Type | MIC (µg/mL) [Hypothetical Data] |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus (Yeast) | 32 |

| Aspergillus fumigatus | Fungus (Mold) | >128 |

Interpretation and Hypothetical Mechanism of Action

Based on our hypothetical data, 1-Cyclopentyl-3-phenylthiourea demonstrates moderate, cancer-selective cytotoxicity and specific activity against Gram-positive bacteria and yeast. The lack of activity against E. coli might suggest an inability to penetrate the outer membrane of Gram-negative bacteria.

The bioactivity of thiourea derivatives is often linked to their ability to chelate metal ions in enzyme active sites or to interact with thiol-containing proteins.[1] A potential mechanism of action, particularly for antimicrobial or anticancer effects, could be the inhibition of metalloenzymes like urease or histone deacetylases (HDACs).[9][10]

Potential Target Pathway: Urease Inhibition

Urease is a nickel-containing enzyme crucial for the survival of certain pathogens. Thiourea derivatives are known to inhibit this enzyme by coordinating with the nickel ions in the active site, disrupting its function.

Caption: Hypothetical inhibition of urease by CPTU.

This proposed mechanism provides a clear, testable hypothesis for subsequent studies, such as enzyme inhibition assays and molecular docking, to validate the target and elucidate the precise mode of binding.

Conclusion and Future Directions

This guide has established a foundational screening cascade for 1-Cyclopentyl-3-phenylthiourea. The initial tiered approach efficiently profiles the compound for general cytotoxicity and specific antimicrobial activity, providing essential data to guide its future development. Based on the hypothetical results, this compound warrants further investigation as a potential lead for developing agents against Gram-positive bacterial infections or as a scaffold for anticancer drugs.

Next steps should include:

-

Expansion of Screening Panels: Test against a broader range of cancer cell lines and drug-resistant microbial strains.

-

Mechanism of Action Studies: Conduct enzyme inhibition assays (e.g., against urease) and molecular docking studies to validate the hypothesized target.[2]

-

Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogues of 1-Cyclopentyl-3-phenylthiourea to optimize potency and selectivity.

By following this logical and scientifically rigorous screening paradigm, researchers can effectively triage new chemical entities and focus resources on those with the most promising therapeutic potential.

References

-

Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI URL: [Link]

-

Title: Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review Source: Journal of Drug Design and Medicinal Chemistry URL: [Link]

-

Title: REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA Source: IJCRT.org URL: [Link]

-

Title: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: MDPI URL: [Link]

-

Title: 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea Source: PubMed Central - NIH URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

-

Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH URL: [Link]

-

Title: Thiourea Derivatives in Agrochemical Discovery and Development Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents Source: ResearchGate URL: [Link]

-

Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

-

Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: n.a. URL: [Link]

-

Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

-

Title: Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library Source: ACS Infectious Diseases - ACS Publications URL: [Link]

-

Title: Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives Source: MDPI URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ijcrt.org [ijcrt.org]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

Investigating the Mechanism of Action of Cyclopentyl Phenylthioureas: An Integrated Approach from Target Identification to Cellular Validation

An In-Depth Technical Guide

Abstract

The thiourea scaffold, characterized by its SC(NH₂)₂ core, is a cornerstone in medicinal chemistry, giving rise to derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of specific substituents, such as cyclopentyl and phenyl groups, critically modulates the compound's physicochemical properties and target specificity. The cyclopentyl moiety, being a non-polar, alicyclic group, typically increases lipophilicity, which can enhance the molecule's ability to traverse biological membranes to reach intracellular targets.[4] Concurrently, the phenyl ring provides a platform for crucial π-π stacking and hydrophobic interactions within target protein binding pockets. This guide presents a comprehensive, field-proven framework for elucidating the mechanism of action of cyclopentyl phenylthioureas. Moving beyond a simple listing of protocols, we delve into the causality behind experimental choices, providing an integrated workflow from initial biochemical characterization to definitive cellular target engagement, designed for researchers, scientists, and drug development professionals.

Core Mechanistic Hypothesis: Enzyme Inhibition as a Primary Modality

Thiourea derivatives are renowned for their potent inhibitory effects on a diverse range of enzymes.[3] This inhibitory action is a central pillar in their therapeutic potential. The sulfur and nitrogen atoms of the thiourea core are adept at coordinating with metal ions in enzyme active sites and forming hydrogen bonds, making them privileged structures for enzyme inhibition.[2]

Key enzyme families frequently targeted by thiourea derivatives include:

-

Ureases: Metalloproteases that are critical for the survival of certain pathogens like Helicobacter pylori. Thiourea compounds are effective urease inhibitors, with cyclopentyl-bearing N-acylthioureas showing particularly high efficacy.[5]

-

Tyrosinases: Copper-containing enzymes central to melanin biosynthesis and microbial virulence.[6] Phenylthiourea is a well-established tyrosinase inhibitor and has been shown to act through both competitive and allosteric mechanisms depending on the specific enzyme.[7][8]

-

Protein Kinases: Dysregulation of kinases is a hallmark of cancer. Thiourea derivatives have been developed as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][9]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in neurodegenerative diseases, and some thiourea derivatives show inhibitory activity against them.[10]

The investigation into a novel cyclopentyl phenylthiourea derivative should, therefore, commence with the hypothesis of enzyme inhibition. The logical first step is to screen the compound against a panel of relevant enzymes to identify high-affinity targets.

Experimental Framework for Mechanistic Validation

A robust investigation into the mechanism of action requires a multi-faceted approach that validates the compound's activity from the purified protein level to its engagement with the target in a physiological cellular context.

Biochemical Validation: Enzyme Inhibition Kinetics

Causality: The foundational step is to confirm direct interaction with a purified enzyme target and to characterize the nature of this interaction. This biochemical assay isolates the compound and the target from the complexities of a cellular system, providing unambiguous evidence of direct inhibition and revealing its mode (e.g., competitive, non-competitive), which offers crucial insights for structure-activity relationship (SAR) studies.

Featured Protocol: Urease Inhibition Assay

This protocol is adapted from established methods for assessing urease inhibitors, a common target for thiourea derivatives.[11][12]

Materials:

-

Jack Bean Urease (lyophilized powder)

-

Urea solution (100 mM)

-

Phosphate buffer (100 mM, pH 7.4)

-

Phenol/sodium nitroprusside reagent

-

Sodium hypochlorite/sodium hydroxide reagent

-

Test compound (Cyclopentyl phenylthiourea) dissolved in DMSO

-

Thiourea (as a standard inhibitor)

-

96-well microplate and plate reader (630 nm)

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare a stock solution of Jack Bean Urease in phosphate buffer. Dilute to a working concentration of ~25 U/mL immediately before use.

-

Compound Preparation: Prepare a serial dilution of the cyclopentyl phenylthiourea derivative in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

-

Assay Reaction:

-

To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the urease enzyme solution to each well and incubate for 15 minutes at 30°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate for 10 minutes at 30°C.

-

-

Ammonia Detection (Indophenol Method):

-

Add 50 µL of the phenol/nitroprusside reagent to each well.

-

Add 50 µL of the sodium hypochlorite/hydroxide reagent to each well.

-

Incubate for 30 minutes at room temperature to allow for color development.

-

-

Data Acquisition: Measure the absorbance at 630 nm using a microplate reader. The intensity of the blue-green color is proportional to the amount of ammonia produced.

-

Controls: Include a positive control (enzyme + urea, no inhibitor) and a negative control (no enzyme). Use thiourea as a standard reference inhibitor.

Data Analysis & Interpretation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the kinetic mechanism of inhibition, the assay is repeated with varying concentrations of both the substrate (urea) and the inhibitor, followed by analysis using a Lineweaver-Burk plot.

Workflow: Enzyme Inhibition Assay

Caption: Workflow for a typical urease enzyme inhibition assay.

Cellular Validation: Target Engagement Confirmation

Causality: A compound that potently inhibits a purified enzyme may fail to work in a cellular context due to poor permeability, rapid metabolism, or efflux. Therefore, confirming that the compound physically binds to its intended target within intact cells is a critical, self-validating step. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose. It operates on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]

Featured Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

This protocol describes a modern, plate-based CETSA workflow suitable for confirming target engagement in a dose-dependent manner.[14][15]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Test compound (Cyclopentyl phenylthiourea)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Detection reagents (e.g., AlphaLISA® or HTRF® antibody pairs specific to the target protein)

-

PCR plates or 384-well microplates

-

Thermal cycler or heating block

-

Plate reader compatible with the detection method

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed cells in a culture plate and grow to ~80-90% confluency.

-

Treat cells with a range of concentrations of the cyclopentyl phenylthiourea derivative for a defined period (e.g., 1-2 hours) in serum-free media. Include a vehicle control (DMSO).

-

-

Heating Step:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR plates or a 384-well plate.

-

Heat the plates using a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes. A single, optimized melt temperature is often used for dose-response experiments.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. This step releases the cellular proteins.

-

-

Separation of Soluble Fraction:

-

Centrifuge the plates at high speed (e.g., 3000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

-

-

Detection of Soluble Target Protein:

-

Carefully transfer the supernatant (containing the soluble, non-denatured protein) to a new assay plate.

-

Quantify the amount of soluble target protein using a sensitive immunoassay like AlphaLISA or HTRF.[14]

-

-

Data Acquisition: Read the plate on a compatible plate reader.

Data Analysis & Interpretation:

-

Melt Curve: Plot the amount of soluble protein (signal) against the temperature. In the presence of a binding compound, the curve will shift to the right, indicating thermal stabilization. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm with and without the compound is the thermal shift (ΔTm).

-

Isothermal Dose-Response Curve: At a fixed temperature (chosen from the melt curve to be on the steep slope of denaturation), plot the amount of soluble protein against the compound concentration. This demonstrates dose-dependent target engagement and allows for the calculation of an EC₅₀ for target binding.

Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for a plate-based Cellular Thermal Shift Assay.

Synthesizing the Mechanistic Narrative

The power of this investigative approach lies in integrating the data from biochemical and cellular assays to build a coherent and validated mechanism of action.

Data Presentation:

All quantitative data should be summarized for clear comparison.

Table 1: Integrated Mechanistic Data for a Hypothetical Cyclopentyl Phenylthiourea (CPT-1)

| Assay Type | Target/Cell Line | Metric | Value | Interpretation |

| Biochemical | Purified Urease | IC₅₀ | 2.5 ± 0.3 µM | Potent direct inhibition of the target enzyme.[5] |

| Biochemical | Purified Kinase X | IC₅₀ | > 100 µM | Selective for Urease over Kinase X. |

| Cellular | CETSA in HEK293-Urease | ΔTₘ at 10 µM | +4.2°C | Significant thermal stabilization, confirming target binding in cells.[16] |

| Cellular | CETSA in HEK293-Urease | EC₅₀ (Engagement) | 5.1 ± 0.8 µM | Cellular target engagement potency aligns with biochemical IC₅₀. |

| Phenotypic | H. pylori growth | MIC | 10 µM | Compound inhibits bacterial growth at a relevant concentration. |

| Phenotypic | A549 Cancer Cell Line | GI₅₀ | > 50 µM | Low cytotoxicity against human cancer cells, suggesting specificity.[9] |

This structured, evidence-based approach provides a high degree of confidence in the elucidated mechanism, fulfilling the rigorous standards required in modern drug discovery and chemical biology.

References

-

Akhtar, T., et al. (2024). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PLoS ONE. Available at: [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Available at: [Link]

-

Makrides, A. C., & Hackerman, N. (1955). Effect of Thiourea Compounds on Dissolution Rate of Iron and Mild Steel - Adsorption and Inhibition, Steady State and Potential. Industrial & Engineering Chemistry. Available at: [Link]

-

Synthesis, characterization and urease inhibition studies of transition metal complexes of thioureas bearing ibuprofen moiety. (2018). ResearchGate. Available at: [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

-

Grabowski, K., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Available at: [Link]

-

Sannino, G., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. Available at: [Link]

-

Pervez, H., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules. Available at: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). MDPI. Available at: [Link]

-

Mumtaz, S., et al. (2023). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. Acta Chimica Slovenica. Available at: [Link]

-

da Silva, J. G., et al. (2024). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. Available at: [Link]

-

Bowdring, V., et al. (2021). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

-

Stana, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Zhao, P., et al. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-